molecular formula C13H17BF3NO3 B15202020 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B15202020
M. Wt: 303.09 g/mol
InChI Key: YOVQVAXVIFGFNC-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes a methoxy group, a trifluoromethyl group, and a dioxaborolane moiety attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and trifluoromethyl iodide.

    Formation of the Pyridine Ring: The pyridine ring is formed through a series of reactions, including halogenation and subsequent substitution reactions.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative.

    Final Product Isolation: The final product is isolated through purification techniques such as column chromatography and recrystallization.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cross-Coupling Reactions: The dioxaborolane group is highly reactive in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl halides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving pyridine derivatives.

    Medicine: It is explored for its potential therapeutic properties, including its role as a building block in the synthesis of drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can modulate the compound’s electronic properties, influencing its reactivity and binding affinity. The dioxaborolane moiety is particularly important in cross-coupling reactions, where it forms stable intermediates with palladium catalysts, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

When compared to similar compounds, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine stands out due to its unique combination of functional groups. Similar compounds include:

    2-Methoxy-4-(trifluoromethyl)pyridine: Lacks the dioxaborolane group, limiting its reactivity in cross-coupling reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine: Lacks the methoxy group, affecting its electronic properties and reactivity.

    2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

The presence of all three functional groups in this compound makes it a highly versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H17BF3NO3

Molecular Weight

303.09 g/mol

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-18-10(19-5)6-8(9)13(15,16)17/h6-7H,1-5H3

InChI Key

YOVQVAXVIFGFNC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)OC

Origin of Product

United States

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